![molecular formula C32H42BrNO2P B593443 MitoTEMPOL CAS No. 1101113-39-6](/img/structure/B593443.png)
MitoTEMPOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MitoTEMPOL is a mitochondria-targeted antioxidant agent . It is used in research and is not for human or veterinary use .
Molecular Structure Analysis
The molecular formula of MitoTEMPOL is C32H42BrNO2P . Its molecular weight is 583.56 . The formal name of MitoTEMPOL is 2,2,6,6-tetramethyl-4-[[5-(triphenylphosphonio)pentyl]oxy]-1-piperidinyloxy, monobromide .
Chemical Reactions Analysis
MitoTEMPOL is known to act as a superoxide dismutase mimetic, reducing mitochondrial O2- to H2O2 . It has been used in studies to reduce sepsis-induced diaphragm dysfunction .
Physical And Chemical Properties Analysis
MitoTEMPOL is a solid compound that is soluble in water to 100 mM . It is also soluble in DMSO to 50 mg/ml . The compound is stable for at least 2 years when stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Inhibition of ROS-Induced Retinal Vascularization
MitoTEMPOL has been found to inhibit ROS (Reactive Oxygen Species)-induced retinal vascularization . This is particularly relevant in the context of diabetic retinopathy, a condition that can lead to retinal malfunction and blindness in adult diabetes patients . The study showed that MitoTEMPOL reduced retinal vascularization pattern and decreased superoxide dismutase gene expression and protein carbonyl, caspase 3, and caspase 9 protein levels .
Modulation of Autophagy and Apoptosis
In the same study, MitoTEMPOL was found to modulate autophagy and apoptosis in a streptozotocin-induced rat model . This suggests that MitoTEMPOL could have potential applications in the treatment of conditions where these cellular processes are disrupted .
Prevention of Sepsis-Induced Diaphragm Dysfunction
MitoTEMPOL has been shown to prevent sepsis-induced diaphragm dysfunction . Sepsis-induced muscle dysfunction is thought to be triggered by excessive mitochondrial free radical generation . MitoTEMPOL, a mitochondrially targeted free radical scavenger, was found to reduce sepsis-induced diaphragm dysfunction .
Mitochondrial Function Improvement
In the context of sepsis, MitoTEMPOL reversed sepsis-mediated reductions in mitochondrial function . This suggests that MitoTEMPOL could be used to improve mitochondrial function in conditions where it is compromised .
Inhibition of Proteolytic Pathways
MitoTEMPOL was found to inhibit the activation of proteolytic pathways in sepsis . This could potentially be useful in the treatment of conditions where excessive protein degradation is a problem .
Preservation of Myosin Heavy Chain Content
In the same study, MitoTEMPOL was found to prevent decreases in myosin heavy chain (MHC) content in sepsis . This suggests that MitoTEMPOL could have applications in the preservation of muscle mass in conditions where it is typically lost .
Wirkmechanismus
Target of Action
MitoTEMPOL is a mitochondria-targeted antioxidant . Its primary targets are the mitochondria, the sub-cellular organelles that play a central role in energy metabolism . It specifically targets the excessive mitochondrial free radical generation, which is often associated with various diseases .
Mode of Action
MitoTEMPOL combines an antioxidant moiety, TEMPOL (also known as 4-hydroxy-TEMPO), with the lipophilic cation triphenylphosphonium. This allows it to pass through lipid bilayers and accumulate in mitochondria . It acts as a free radical scavenger, reducing the production of superoxide radicals within the mitochondria .
Pharmacokinetics
It’s known that mitotempol can be administered both immediately and with a delay (by 6 hours), and in both cases, it effectively prevents sepsis-induced diaphragm weakness .
Result of Action
MitoTEMPOL has been shown to have several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates blood-brain barrier leakage and neuronal damage . It also prevents sepsis-induced diaphragm weakness by reversing sepsis-mediated reductions in mitochondrial function .
Action Environment
The efficacy and stability of MitoTEMPOL can be influenced by various environmental factors. For instance, conditions of oxidative stress, such as those found in sepsis, can enhance the action of MitoTEMPOL . .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C32H42NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZESLTQCMFES-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42BrNO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MitoTEMPOL |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.